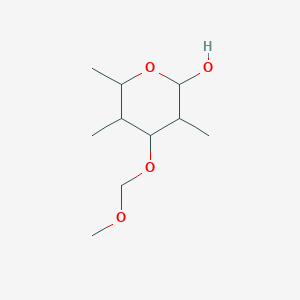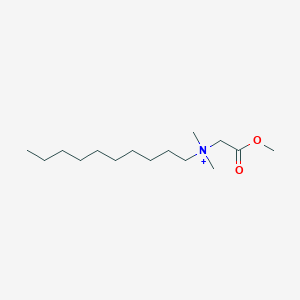
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H7N3O6 It is characterized by the presence of nitro groups at positions 3 and 5, and a hydroxyl group at position 4 on the phenyl ring, along with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be synthesized through the nitration of 4-acetamidophenol. The process involves the following steps:
Purification: The reaction mixture is then neutralized and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-Amino-3,5-dinitrophenyl)acetamide.
Substitution: Formation of various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxy-3,5-dinitrophenyl)acetamide involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be compared with other similar compounds such as:
N-(4-Nitrophenyl)acetamide: Lacks the hydroxyl group, leading to different reactivity and applications.
N-(4-Hydroxy-3-nitrophenyl)acetamide:
(4-Hydroxy-3,5-dinitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group, leading to different chemical behavior and applications.
Propiedades
| 118828-85-6 | |
Fórmula molecular |
C8H7N3O6 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
N-(4-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,13H,1H3,(H,9,12) |
Clave InChI |
DJJDJEGEEBJYIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)


![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
